(S)-5-((1H-Indol-2-yl)methyl)-3-phenyl-2-thioxoimidazolidin-4-one
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Overview
Description
(S)-5-((1H-Indol-2-yl)methyl)-3-phenyl-2-thioxoimidazolidin-4-one is a complex organic compound that features an indole moiety, a phenyl group, and a thioxoimidazolidinone core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-((1H-Indol-2-yl)methyl)-3-phenyl-2-thioxoimidazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of an indole derivative with a thioxoimidazolidinone precursor under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. These methods ensure consistent quality and efficiency in producing large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-5-((1H-Indol-2-yl)methyl)-3-phenyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The indole and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the indole or phenyl rings.
Scientific Research Applications
(S)-5-((1H-Indol-2-yl)methyl)-3-phenyl-2-thioxoimidazolidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Research into its pharmacological properties suggests potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-5-((1H-Indol-2-yl)methyl)-3-phenyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The indole moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(1H-Indol-2-yl)methanone: Shares the indole core but lacks the thioxoimidazolidinone structure.
Phenylthiohydantoin: Contains the thioxoimidazolidinone core but differs in the substituents attached to it.
Uniqueness
(S)-5-((1H-Indol-2-yl)methyl)-3-phenyl-2-thioxoimidazolidin-4-one is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and potential therapeutic applications set it apart from similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
(S)-5-((1H-Indol-2-yl)methyl)-3-phenyl-2-thioxoimidazolidin-4-one is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects and mechanisms of action, supported by various studies and data.
Chemical Structure
The compound can be represented structurally as follows:
This structure features an indole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Biological Activity Overview
The biological activities of this compound have been investigated in several studies, highlighting its potential in various therapeutic areas.
1. Anticancer Activity
Recent research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thioxoimidazolidinones have shown cytotoxic effects against various cancer cell lines. A study demonstrated that certain thioxoimidazolidinone derivatives had IC50 values in the low micromolar range against HeLa and MCF-7 cells, indicating potent cytotoxicity .
2. Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. A related study explored the role of aryl hydrocarbon receptor (AHR) agonists in regulating immune responses, suggesting that similar compounds could modulate inflammatory pathways effectively . The potential to influence Th17/Treg balance is particularly noteworthy in the context of autoimmune diseases.
3. Antiviral Activity
Research on related indole derivatives has identified them as dual inhibitors against respiratory syncytial virus (RSV) and influenza A virus (IAV) . This suggests that this compound may also exhibit antiviral properties, warranting further investigation.
Case Studies and Research Findings
Several studies have provided insights into the biological activity of thioxoimidazolidinone derivatives:
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the indole moiety or the phenyl group may enhance its efficacy and selectivity against target cells.
Properties
Molecular Formula |
C18H15N3OS |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
(5S)-5-(1H-indol-2-ylmethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C18H15N3OS/c22-17-16(11-13-10-12-6-4-5-9-15(12)19-13)20-18(23)21(17)14-7-2-1-3-8-14/h1-10,16,19H,11H2,(H,20,23)/t16-/m0/s1 |
InChI Key |
TUCGVOMODVNBOS-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)[C@@H](NC2=S)CC3=CC4=CC=CC=C4N3 |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(NC2=S)CC3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
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